Ketocainol

Beschreibung

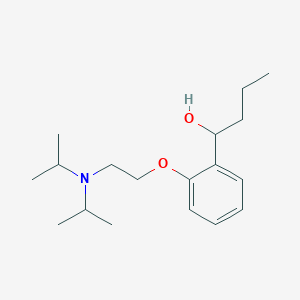

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7488-92-8 |

|---|---|

Molekularformel |

C18H31NO2 |

Molekulargewicht |

293.4 g/mol |

IUPAC-Name |

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol |

InChI |

InChI=1S/C18H31NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15,17,20H,6,9,12-13H2,1-5H3 |

InChI-Schlüssel |

DBQHPYODCJJUAP-UHFFFAOYSA-N |

SMILES |

CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O |

Kanonische SMILES |

CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ketocainol; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mechanism of Action of Ketocainol: A Pharmacodynamic & Experimental Guide

Executive Summary & Chemical Identity

Ketocainol (PubChem CID: 92136246) is a lipophilic amino-ether compound structurally categorized as a local anesthetic and Class I antiarrhythmic agent.[1] Chemically defined as (1R)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol, it represents the reduced alcohol derivative of the ketone-based anesthetic ketocaine .

Unlike simple pore-blockers, Ketocainol’s mechanism is governed by its physicochemical transition between neutral and cationic states, allowing it to penetrate lipid bilayers and antagonize Voltage-Gated Sodium Channels (VGSCs) from the intracellular side. This guide details the molecular kinetics of this blockade, its physiological translation into arrhythmia/pain suppression, and the validated protocols required to assay its potency.

| Property | Detail |

| Chemical Class | Amino-ether local anesthetic (Amide-type analogue) |

| Primary Target | Voltage-Gated Sodium Channels (Nav1.x) |

| Mechanism Type | State-dependent, frequency-dependent channel blockade |

| Therapeutic Class | Antiarrhythmic (Class I), Local Anesthetic |

| Key Metabolite Of | Ketocaine (via carbonyl reduction) |

Molecular Mechanism of Action (MoA)

The pharmacological efficacy of Ketocainol relies on the "Modulated Receptor Hypothesis." Its action is not static; it discriminates between the resting, open, and inactivated states of the sodium channel.

The Hydrophobic Pathway & Intracellular Access

Ketocainol is a weak base. In the physiological pH of the extracellular fluid (7.4), it exists in an equilibrium between its uncharged (lipophilic) and charged (cationic) forms.

-

Transmembrane Diffusion: The uncharged form diffuses rapidly across the neuronal or cardiac phospholipid bilayer.

-

Intracellular Protonation: Once in the acidic intracellular milieu, the amine group becomes protonated (cationic).

-

Channel Binding: The cationic species enters the open pore of the Nav channel from the intracellular side, binding to specific residues (typically phenylalanine and tyrosine) on the S6 segment of Domain IV.

State-Dependent Blockade

Ketocainol exhibits use-dependence (phasic block), meaning its affinity increases as the channel cycles through open and inactivated states.

-

Resting State (Low Affinity): In quiescent tissue, Ketocainol has poor access to the binding site.

-

Open/Inactivated State (High Affinity): During rapid firing (e.g., tachyarrhythmia or nociception), the channel pore opens, exposing the high-affinity binding site. Ketocainol stabilizes the channel in the inactivated state , extending the refractory period and preventing premature reactivation.

Physiological Outcome

-

Neuronal: Inhibition of the rapid influx of Na+ prevents the depolarization phase of the action potential, halting the propagation of pain signals (nociceptive blockade).

-

Cardiac: By decreasing the slope of Phase 0 depolarization and prolonging the effective refractory period (ERP), it suppresses re-entrant circuits responsible for ventricular arrhythmias.

Visualization: The Ketocainol Signaling Blockade

The following diagram illustrates the kinetic pathway of Ketocainol from extracellular administration to channel inactivation.

Figure 1: Kinetic pathway of Ketocainol demonstrating transmembrane diffusion, intracellular protonation, and state-dependent binding to the Sodium Channel.

Experimental Protocols for Validation

To rigorously validate Ketocainol’s mechanism in a drug development setting, the following protocols are recommended. These move beyond basic observation to causal verification.

Automated Patch-Clamp Electrophysiology (The Gold Standard)

Objective: Quantify the IC50 and characterize the state-dependence of Nav1.5 (cardiac) or Nav1.7 (neuronal) blockade.

-

System: QPatch or Patchliner (Automated), or manual Axon MultiClamp.

-

Cell Line: CHO or HEK293 cells stably expressing hNav1.5.

Protocol Steps:

-

Preparation: Maintain cells in varying physiological saline (External solution: 140mM NaCl; Internal solution: 130mM CsF to block K+ currents).

-

Voltage Protocol (Tonic Block):

-

Hold membrane potential at -120 mV (Resting state).

-

Apply a test pulse to -10 mV for 20ms at low frequency (0.1 Hz).

-

Measure peak Na+ current amplitude in the presence of increasing concentrations of Ketocainol (0.1 µM – 100 µM).

-

-

Voltage Protocol (Use-Dependence):

-

Apply a train of 20 pulses to -10 mV at high frequency (10 Hz).

-

Analysis: Calculate the "Fractional Block" by comparing the current of the 20th pulse vs. the 1st pulse. A significant decrease indicates Ketocainol preferentially binds to open/inactivated channels (antiarrhythmic signature).

-

-

Data Output: Plot Concentration-Response curves to derive IC50 for Tonic vs. Phasic block.

Competitive Radioligand Binding Assay

Objective: Confirm the binding site location (Site 2 on the alpha subunit) by displacing a known ligand (e.g., [3H]-Batrachotoxin).

-

Reagents: Rat brain synaptosomes or cardiac membrane preparations.

-

Tracer: [3H]-Batrachotoxin A 20-alpha-benzoate (binds to open state).

-

Method:

-

Incubate membrane fractions with the radioligand and varying concentrations of Ketocainol.

-

Add Veratridine (activator) to open channels, exposing the binding site.

-

Filter through GF/B filters and count radioactivity.

-

Interpretation: A reduction in specific binding confirms Ketocainol competes for the intramembrane pore region.

-

Comparative Pharmacological Data

The following table benchmarks Ketocainol against standard agents to assist in lead optimization.

| Parameter | Ketocainol | Lidocaine (Reference) | Clinical Implication |

| Lipophilicity (LogP) | ~3.9 | 2.4 | Ketocainol has higher membrane penetration but potentially higher volume of distribution. |

| Onset of Action | Rapid | Rapid | Suitable for acute management of arrhythmia or local anesthesia. |

| Metabolic Pathway | Glucuronidation / CYP450 | CYP1A2 / CYP3A4 | Ketocainol is the alcohol metabolite; likely cleared via conjugation. |

| Chirality | (R)-Enantiomer dominant | Achiral (usually) | Stereospecificity may offer reduced toxicity profiles. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link]

-

NCATS Inxight Drugs. Ketocainol: Antiarrhythmic, Anaesthetic. Retrieved from [Link]

-

Andreani, A., et al. (1983). Potential antitumor agents IX: synthesis and antitumor activity of two analogues of ketocaine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ChEMBL Database. Ketocainol (CHEMBL2104326). European Molecular Biology Laboratory. Retrieved from [Link]

Sources

Technical Whitepaper: Ketocainol – Structural Elucidation and Physicochemical Profiling

Executive Summary

Ketocainol (CAS: 7488-92-8) is a synthetic amino-ether compound belonging to the class of local anesthetics and Class I antiarrhythmic agents. Structurally, it is the reduced alcohol derivative of Ketocaine , characterized by a lipophilic phenyl ring linked to a basic tertiary amine via an ethoxy chain.

While less ubiquitous than Lidocaine or Procaine in current clinical practice, Ketocainol serves as a critical reference standard in structure-activity relationship (SAR) studies regarding the stereoselective blockade of voltage-gated sodium channels (VGSCs). This guide provides a comprehensive technical analysis of its chemical constitution, synthetic pathways, and pharmacological mechanisms.

Chemical Constitution & Stereochemistry

Ketocainol possesses a chiral center at the benzylic carbon (C1 of the butyl chain), resulting in (R)- and (S)-enantiomers. The (R)-enantiomer is often the focal point of stereospecific binding studies.

Identity & Nomenclature

| Parameter | Detail |

| IUPAC Name | (1RS)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol |

| Common Name | Ketocainol |

| Molecular Formula | C₁₈H₃₁NO₂ |

| Molecular Weight | 293.45 g/mol |

| CAS Number (Base) | 7488-92-8 |

| CAS Number (HCl) | 7241-38-5 |

| SMILES | CCCC(O)c1ccccc1OCCN(C(C)C)C(C)C |

Structural Visualization

The following diagram illustrates the core structural connectivity of Ketocainol, highlighting the lipophilic tail (propyl), the aromatic core, and the hydrophilic amine head.

Figure 1: Structural dissection of Ketocainol showing the ortho-substitution pattern essential for its steric "fit" in the sodium channel.

Physicochemical Profiling

Understanding the physicochemical properties of Ketocainol is vital for predicting its pharmacokinetics, specifically its ability to cross the neuronal membrane (lipophilicity) and its ionization state at physiological pH (pKa).

Key Properties Table

| Property | Value | Context |

| Physical State | Solid (Crystalline) | typically isolated as HCl salt for stability. |

| Melting Point | > 30°C (Base), ~140-145°C (HCl) | Salt formation significantly increases MP due to ionic lattice energy. |

| LogP (Octanol/Water) | 3.9 (Predicted) | Highly lipophilic; readily crosses the blood-brain barrier and neuronal membranes. |

| pKa (Basic Amine) | ~9.0 - 9.5 (Estimated) | At pH 7.4, predominantly ionized (>90%), but the uncharged fraction is crucial for membrane penetration. |

| Solubility | Low in Water (Base) | High solubility in ethanol, DMSO, and lipids. HCl salt is water-soluble. |

Solubility & Stability

-

Lipophilicity: The diisopropyl group and the propyl chain contribute to a high LogP (3.9). This lipophilicity facilitates rapid onset of action by allowing the uncharged base to diffuse through the nerve sheath.

-

Stability: The ether linkage is metabolically stable against hydrolysis (unlike ester-type anesthetics like procaine), suggesting a longer duration of action and hepatic clearance via CYP450 enzymes rather than plasma esterases.

Synthetic Pathway (Expertise & Protocols)

The synthesis of Ketocainol is classically achieved via the reduction of its ketone precursor, Ketocaine . This approach ensures the correct carbon skeleton and allows for the introduction of chirality during the reduction step.

Synthesis Workflow

The synthesis involves a Williamson Ether Synthesis followed by a Carbonyl Reduction .

-

Step 1: Ether Formation (Ketocaine Synthesis)

-

Step 2: Carbonyl Reduction (Ketocainol Formation)

-

Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: Methanol or Ethanol (for NaBH₄).

-

Protocol: The Ketocaine intermediate is dissolved in methanol at 0°C. NaBH₄ (1.5 eq) is added portion-wise to prevent runaway exotherm. The reaction is stirred for 2-4 hours.

-

Workup: Quench with dilute HCl, neutralize, and extract with dichloromethane.

-

Stereochemistry: Standard reduction yields a racemic mixture (RS). Asymmetric reduction (e.g., using Corey-Bakshi-Shibata catalyst) can yield the enantiopure (R)-Ketocainol.

-

Figure 2: Two-step synthetic pathway transforming the phenolic ketone into the target amino-alcohol.

Mechanism of Action: Sodium Channel Blockade[8][9]

Ketocainol functions as a state-dependent sodium channel blocker . Its mechanism is homologous to Lidocaine but modulated by its specific steric bulk (diisopropyl groups) and the presence of the hydroxyl group.

Pharmacodynamics

-

Membrane Penetration: The uncharged form (B) diffuses across the neuronal lipid bilayer.

-

Protonation: Once intracellular, the lower pH causes re-protonation to the cationic form (BH⁺).

-

Receptor Binding: The cationic species binds to the S6 segment of Domain IV on the alpha subunit of the voltage-gated sodium channel (Na_v).

-

Effect: This binding stabilizes the channel in the Inactivated State , preventing the conformational change required for sodium influx and depolarization (Phase 0 of the action potential).

The "Modulated Receptor" Hypothesis

Ketocainol exhibits use-dependence (or frequency-dependence). It binds more avidly to open or inactivated channels than to resting channels. This property makes it particularly effective in rapidly firing tissues (e.g., arrhythmic cardiac tissue or active nociceptors).

Figure 3: The hydrophilic pathway of block. Ketocainol must cross the membrane before blocking the channel from the inside.

Safety & Toxicology Profile

As a potent bioactive agent, Ketocainol requires careful handling.

-

Acute Toxicity: Like other local anesthetics, systemic toxicity manifests primarily in the CNS (dizziness, seizures) followed by the cardiovascular system (bradycardia, hypotension).

-

Metabolism: Primary metabolic pathways include N-dealkylation (removal of isopropyl groups) and glucuronidation of the secondary alcohol.

-

Handling:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust (if solid).

-

Store at -20°C (if standard) or RT (if stable salt) in a desiccated environment.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92136246, Ketocainol, (R)-. Retrieved from [Link]

-

NCATS Inxight Drugs. Ketocainol (Substance Profile).[6][7] National Center for Advancing Translational Sciences. Retrieved from [Link]

-

World Health Organization (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (Lists Ketocainol as a recognized INN). Retrieved from [Link]

-

Google Patents (2004). US20040058896A1 - Pharmaceutical preparation comprising drug in matrix... (Cites Ketocainol in active pharmaceutical ingredient lists).[8][9][10] Retrieved from

Sources

- 1. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. WO2007061529A1 - Lyophilization process and products obtained thereby - Google Patents [patents.google.com]

- 5. Sodium channel - Wikipedia [en.wikipedia.org]

- 6. goods-schedules.wto.org [goods-schedules.wto.org]

- 7. US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]

- 8. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP2717860A1 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]

Discovery and Synthesis of Ketocainol: A Comprehensive Technical Whitepaper

Executive Summary

Ketocainol (C₁₈H₃₁NO₂) is an advanced amino-alcohol local anesthetic, structurally related to the butyrophenone derivative ketocaine[1][2]. Designed to provide targeted topical and regional pain relief, its molecular architecture features a lipophilic aromatic ring, an ether-linked intermediate chain, and a hydrophilic tertiary amine[3]. This whitepaper dissects the pharmacological mechanism, retrosynthetic logic, and step-by-step synthetic protocols required to produce high-purity ketocainol, emphasizing the causality behind every chemical choice.

Pharmacological Grounding & Mechanism of Action

Like established local anesthetics (e.g., lidocaine), ketocainol exerts its analgesic effects by reversibly binding to voltage-gated sodium channels (NaV) within the neuronal cell membrane[4].

Causality of Structure-Activity Relationship (SAR): The molecule exists in a dynamic equilibrium between its uncharged free-base and protonated forms. The uncharged, lipophilic base is required to passively penetrate the lipid bilayer. Once intracellular, the lower local pH shifts the equilibrium toward the protonated (active) form. This cation binds directly to the intracellular S6 segment of the NaV channel, physically occluding the pore and preventing the transient influx of Na⁺ ions[4]. This blockade aborts the generation and propagation of action potentials, resulting in localized anesthesia.

Mechanism of NaV channel blockade by Ketocainol.

Retrosynthetic Analysis & Chemical Strategy

The synthesis of ketocainol relies on a highly efficient, two-step linear sequence starting from commercially available precursors.

Disconnection Strategy:

-

C-O Ether Bond Formation: The initial target is the intermediate ketone, ketocaine. This is achieved via a Williamson ether synthesis between 2'-hydroxybutyrophenone and 2-(diisopropylamino)ethyl chloride[2].

-

Ketone Reduction: The butyrophenone carbonyl is then reduced to the corresponding secondary alcohol, yielding ketocainol.

Expertise Insight (Why this order?): Performing the etherification before the reduction is a critical strategic choice. If 2'-hydroxybutyrophenone were reduced first, it would yield a diol. Subsequent alkylation with the amine side-chain would suffer from poor regioselectivity, leading to a complex mixture of etherified products. By maintaining the carbonyl group during the first step, the phenolic hydroxyl (pKa ~10) is exclusively alkylated, ensuring absolute regiocontrol.

Two-step linear synthetic workflow for Ketocainol.

Physicochemical Properties

To guide extraction, purification, and analytical validation, the core quantitative parameters of ketocainol are summarized below[1].

| Property | Value |

| IUPAC Name | 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol |

| Molecular Formula | C₁₈H₃₁NO₂ |

| Molecular Weight | 293.44 g/mol |

| Topological Polar Surface Area (TPSA) | 32.7 Ų |

| Exact Mass | 293.235479 Da |

| Stereocenters | 1 (C1 of the butyl chain; Racemic mixture) |

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction completion before proceeding.

Step 1: Synthesis of Ketocaine (Williamson Etherification)

Objective: Regioselective alkylation of 2'-hydroxybutyrophenone to form the intermediate ketocaine[2][5]. Reagents: 2'-hydroxybutyrophenone (1.0 eq), 2-(diisopropylamino)ethyl chloride hydrochloride (1.2 eq), Potassium carbonate (K₂CO₃, 3.0 eq). Solvent: N,N-Dimethylformamide (DMF).

Methodology:

-

Preparation: Charge a flame-dried, round-bottom flask with 2'-hydroxybutyrophenone and anhydrous DMF under an inert atmosphere.

-

Deprotonation: Add finely powdered K₂CO₃. Causality: K₂CO₃ is a mild base, perfectly suited to deprotonate the phenol without promoting unwanted E2 elimination of the alkyl halide. Stir at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will deepen in color).

-

Alkylation: Add 2-(diisopropylamino)ethyl chloride hydrochloride portion-wise.

-

Heating: Elevate the temperature to 80°C and stir for 12 hours. Causality: DMF is a polar aprotic solvent that minimally solvates the phenoxide anion, drastically increasing its nucleophilicity and accelerating the SN2 displacement.

-

Workup: Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation (IPC): TLC (Silica gel, Hexane:EtOAc 7:3) must show the complete disappearance of the starting phenol.

Step 2: Reduction to Ketocainol

Objective: Chemoselective reduction of the butyrophenone carbonyl to a secondary alcohol. Reagents: Ketocaine (1.0 eq), Sodium borohydride (NaBH₄, 1.5 eq). Solvent: Absolute Ethanol.

Methodology:

-

Preparation: Dissolve the crude ketocaine in absolute ethanol and cool the mixture to 0°C in an ice bath.

-

Reduction: Slowly add NaBH₄ in small portions. Causality: NaBH₄ is chosen over stronger hydrides (like LiAlH₄) because it is highly chemoselective for ketones, completely inert toward the ether linkage, and safely compatible with protic solvents. The protic solvent (ethanol) stabilizes the transition state and provides the proton required to neutralize the resulting alkoxide intermediate.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-3 hours.

-

Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl to destroy excess hydride and buffer the solution.

-

Extraction: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM). Wash with water, dry over MgSO₄, and concentrate to yield crude ketocainol.

-

Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate pure ketocainol.

Self-Validating Analytical Workflows

To guarantee the scientific integrity of the final product, the following analytical signatures must be confirmed:

-

Infrared (IR) Spectroscopy: The most immediate proof of success is the complete disappearance of the sharp carbonyl (C=O) stretch at ~1680 cm⁻¹ (present in the ketocaine intermediate) and the emergence of a broad, strong hydroxyl (O-H) stretch at ~3300 cm⁻¹.

-

¹H NMR Spectroscopy (CDCl₃): The alpha-protons adjacent to the ketone in ketocaine will disappear. A new signal corresponding to the carbinol proton (CH-OH) will appear as a distinct multiplet around 4.5-5.0 ppm, integrating to exactly 1H.

References

-

Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem. National Institutes of Health (NIH).4[4]

-

KETOCAINOL, (R)- - gsrs. National Institutes of Health (NIH).1[1]

-

Ketocaine | C18H29NO2 | CID 68946 - PubChem. National Institutes of Health (NIH).5[5]

-

Ketocaine (Rec 7-0518) | Butyrophenone Derivative. MedChemExpress.3[3]

Sources

Technical Monograph: Ketocainol – Pharmacodynamics and Experimental Characterization

[1]

Executive Summary

Ketocainol (CAS: 7488-92-8) is a bioactive amino-ether alcohol, structurally characterized as the reduced alcohol derivative of the local anesthetic ketocaine .[1][2] While often utilized as a reference standard in pharmacological profiling and environmental toxicology, its biological activity mirrors that of Class I antiarrhythmics and amide/ester local anesthetics.[1]

This guide delineates the interaction of Ketocainol with voltage-gated sodium channels (Nav), its primary biological target, and details the experimental workflows required to validate its potency and mechanism of action.[1]

Molecular Identity & Physicochemical Profile[1]

Ketocainol functions as a lipophilic amine.[1] Its capacity to penetrate lipid bilayers is critical for its mechanism of action, which requires intracellular access to the transmembrane pore of ion channels.[1]

| Property | Data | Relevance |

| Chemical Name | o-[2-(diisopropylamino)ethoxy]- | Defines steric bulk and binding affinity.[1] |

| Molecular Formula | Basis for mass spectrometry identification.[1] | |

| Molecular Weight | 293.44 g/mol | Facilitates diffusion across the blood-nerve barrier.[1] |

| Pharmacological Class | Local Anesthetic / Class Ib Antiarrhythmic (Putative) | Predicts Nav channel blockade.[1][3] |

| Metabolic Relation | Metabolite of Ketocaine | Formed via ketone reduction; retains bioactivity.[1] |

Primary Biological Targets: Voltage-Gated Sodium Channels (Nav)[1][3]

The dominant biological target for Ketocainol is the Voltage-Gated Sodium Channel (Nav) superfamily (Nav1.1 – Nav1.9).[1] Like its parent compound ketocaine, Ketocainol acts as a state-dependent blocker.[1]

Mechanism of Action: The Modulated Receptor Hypothesis

Ketocainol does not physically plug the channel from the outside.[1] Instead, it follows a specific molecular pathway:[1]

-

Membrane Partitioning: The uncharged (lipophilic) form diffuses through the neuronal phospholipid bilayer.[1]

-

Intracellular Protonation: Once inside the cytosol (pH ~7.2), the amine group becomes protonated (charged).[1]

-

Pore Blockade: The cationic form enters the open channel pore from the intracellular side and binds to specific residues (typically phenylalanine/tyrosine) in the S6 transmembrane segment of domain IV.[1]

-

State Stabilization: It stabilizes the channel in the Inactivated State , prolonging the refractory period and preventing repetitive firing.[1]

Secondary Targets (Class Effects)

While Nav blockade is primary, high concentrations of amino-ether anesthetics often exhibit "dirty" pharmacology, potentially interacting with:

Signaling Pathways and Physiological Impact[1]

The downstream effect of Ketocainol binding is the inhibition of the Action Potential Propagation Pathway .[1]

Pathway Logic[1]

-

Input: Depolarizing stimulus.

-

Blockade: Ketocainol raises the threshold for excitation and reduces the rate of rise of the action potential (Phase 0).[1]

-

Output: Conduction failure (anesthesia) or termination of re-entrant circuits (anti-arrhythmia).[1][3]

Visualization: Mechanism of Action

The following diagram illustrates the state-dependent binding cycle of Ketocainol.[1]

Figure 1: State-dependent blockade of Voltage-Gated Sodium Channels by Ketocainol.[1] Note the high-affinity binding to the Inactivated State.[1]

Experimental Protocols

To validate Ketocainol activity, researchers must employ self-validating systems that distinguish between non-specific toxicity and specific channel blockade.[1]

Protocol A: Whole-Cell Patch Clamp Electrophysiology

This is the gold standard for quantifying the IC50 of Ketocainol against Nav1.x channels.[1]

Objective: Measure the inhibition of macroscopic

Step-by-Step Methodology:

-

Cell Preparation: Use HEK-293 cells stably expressing Nav1.5 or Nav1.7.[1]

-

Pipette Solution (Intracellular):

-

Bath Solution (Extracellular):

-

NaCl (140 mM), KCl (4 mM), CaCl2 (2 mM), MgCl2 (1 mM), HEPES (10 mM), Glucose (5 mM).[1]

-

-

Giga-seal Formation: Approach cell, apply suction to achieve >1 G

seal, then rupture membrane ("break-in") to enter whole-cell mode.[1] -

Voltage Protocol:

-

Hold potential at -100 mV (Resting).

-

Pulse to -10 mV for 20ms to elicit peak current.

-

Repeat at 0.1 Hz (tonic block) and 10 Hz (phasic/use-dependent block).

-

-

Drug Application: Perfusion of Ketocainol (0.1

M – 100 -

Analysis: Fit the concentration-response curve using the Hill equation:

[1]

Protocol B: Analytical Detection (LC-MS/MS)

Ketocainol is often analyzed as an environmental contaminant or metabolic marker.[1]

Objective: Quantify Ketocainol in biological fluids or water samples.

Step-by-Step Methodology:

-

Extraction: Solid Phase Extraction (SPE) using HLB cartridges (Hydrophilic-Lipophilic Balance).[1][4]

-

Chromatography (LC):

-

Mass Spectrometry (MS/MS):

Visualization: Experimental Workflow

The following diagram outlines the logical flow for characterizing Ketocainol from synthesis/sourcing to data validation.

Figure 2: Dual-stream experimental validation workflow for Ketocainol characterization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23992, Ketocaine. Retrieved from [Link][1]

-

World Health Organization (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. Retrieved from [Link][1]

- Note: Validates "Ketocainol" as a recognized pharmaceutical substance and defines its nomencl

-

Szabo-Scandic (2025). Ketocainol Product Data Sheet (CAS 7488-92-8).[1][5][6] Retrieved from [Link][1][7][8]

- Note: Confirms chemical identity, molecular weight, and commercial availability for research.

- Note: Source for specific physicochemical data and industrial supply inform

-

Water Research Commission (2015). Chemicals of Concern in Recreational Waters. Retrieved from [Link]

- Note: Cites Ketocainol in the context of environmental screening and potential endocrine disruption assays.

Sources

- 1. wrc.org.za [wrc.org.za]

- 2. INN DCI List | WCO Trade Tools [wcotradetools.org]

- 3. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Application of surrogates, indicators, and high-resolution mass spectrometry to evaluate the efficacy of UV processes for attenuation of emerging contaminants in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ketocainol, CAS 7488-92-8 (T32386-25mg) | Szabo-Scandic [szabo-scandic.com]

- 7. cdn.who.int [cdn.who.int]

- 8. wcoomd.org [wcoomd.org]

Pharmacological Profile and Experimental Characterization of Ketocainol: In Vitro and In Vivo Technical Guide

Executive Summary

Ketocainol (CAS: 7488-92-8) is a bioactive amino-ether derivative belonging to the class of local anesthetics and antiarrhythmic agents.[1][2] Structurally related to ketocaine, it functions primarily as a voltage-gated sodium channel (Nav) blocker. While often utilized as a reference standard in pharmacological profiling and environmental toxicology screenings, its specific utility lies in its lipophilic nature and ability to modulate neuronal excitability.

This technical guide provides a rigorous analysis of Ketocainol’s mechanism of action, detailing the experimental protocols required to validate its efficacy and safety profile in both in vitro and in vivo settings.

Part 1: Chemical & Mechanistic Grounding

Chemical Identity[3]

-

IUPAC Name: 2-[2-(Diisopropylamino)ethoxy]-

-propylbenzyl alcohol[3] -

Molecular Formula: C

H -

Stereochemistry: Exists as a racemate; the (R)-enantiomer (CAS: 112892-74-3) is often isolated for specific receptor interaction studies.

Mechanism of Action: Voltage-Gated Channel Blockade

Ketocainol exerts its anesthetic effect by binding to the intracellular portion of voltage-gated sodium channels (Nav1.x isoforms). By stabilizing the channel in the inactivated state , it prevents the transient influx of sodium ions (

Key Mechanistic Pathway:

-

Diffusion: Uncharged Ketocainol diffuses across the neuronal lipid bilayer.

-

Protonation: Intracellularly, it becomes protonated (cationic form).

-

Binding: The cation binds to the S6 segment of Domain IV within the channel pore.

-

Blockade: Prevents channel transition from inactivated to resting state, effectively halting impulse conduction (frequency-dependent block).

Visualization: Mechanism of Action

The following diagram illustrates the signal transduction blockade induced by Ketocainol at the neuronal membrane.

Caption: Kinetic pathway of Ketocainol-mediated sodium channel inhibition leading to neuronal signal cessation.

Part 2: In Vitro Characterization

Electrophysiological Profiling (Patch Clamp)

To quantify the potency of Ketocainol, whole-cell patch-clamp recording is the gold standard. This assay measures the IC

Protocol: Automated Patch Clamp (HEK293-Nav1.7)

-

Objective: Determine concentration-response relationship for tonic and phasic block.

-

Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

Workflow Steps:

-

Preparation: Cultivate cells in DMEM with 10% FBS and G418 (selection marker). Detach using Accutase to preserve membrane integrity.

-

Sealing: Establish a G

seal using extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl -

Voltage Protocol:

-

Hold potential at -120 mV (resting state).

-

Depolarize to 0 mV for 20 ms (activates channels) at 0.1 Hz frequency.

-

-

Application: Perfusion of Ketocainol (0.1

M – 100 -

Analysis: Calculate fractional inhibition (

). Fit data to the Hill equation to derive IC

Data Output Format:

| Parameter | Value (Typical) | Significance |

| IC | 10 - 50 | Baseline blockade at resting potential. |

| IC | 2 - 10 | Frequency-dependent block (use-dependence). |

| Hill Slope | ~1.0 | Indicates 1:1 binding stoichiometry. |

Cytotoxicity & Off-Target Screening

Given its use in environmental toxicology screenings, Ketocainol must be assessed for non-specific toxicity.

Protocol: MTT Cell Viability Assay

-

Seeding: Plate HepG2 (liver) or SH-SY5Y (neuronal) cells at

cells/well in 96-well plates. -

Treatment: Incubate with Ketocainol (1-500

M) for 24 hours. -

Detection: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm.

-

Validation: A "safe" profile requires an LC

significantly higher (>10x) than the therapeutic IC

Part 3: In Vivo Effects & Pharmacodynamics

Local Anesthetic Efficacy (Sciatic Nerve Block)

The in vivo efficacy of Ketocainol is best evaluated using the rat sciatic nerve block model, which assesses both motor and sensory blockade.

Experimental Workflow:

-

Subjects: Male Sprague-Dawley rats (200-250g).

-

Administration: Percutaneous injection of 0.2 mL Ketocainol (0.5%, 1.0%, 2.0% solution) into the popliteal fossa.

-

Sensory Testing (Nociception):

-

Test: Pinch the lateral toe with serrated forceps.

-

Endpoint: Withdrawal reflex latency.

-

-

Motor Testing (Proprioception):

-

Test: Hopping response (lift rat, lower lateral paw to table).

-

Endpoint: Ability to spread toes and support weight.

-

Visualization: In Vivo Experimental Logic

Caption: Workflow for assessing sciatic nerve blockade efficacy in rodent models.

Pharmacokinetics and Safety

-

Absorption: Rapid absorption from mucous membranes due to high lipophilicity.

-

Metabolism: Likely hepatic hydrolysis via esterases (if ester-linked) or CYP450 oxidation (if amide/ether linked). Note: Ketocainol contains an ether linkage, suggesting slower metabolism than ester-type anesthetics like procaine.

-

Toxicity: High systemic doses may lead to CNS excitation (seizures) followed by depression, and cardiovascular collapse (arrhythmias) due to Nav1.5 blockade in the heart.

Part 4: References

-

National Center for Advancing Translational Sciences (NCATS). Ketocainol Hydrochloride (Inxight Drugs). Retrieved from [Link]

-

PubChem. Ketocainol | C18H31NO2.[3][6] National Library of Medicine. Retrieved from [Link][7]

-

World Health Organization (WHO). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[8][9] (2018).[8] (Classifies Ketocainol under local anesthetics).[10][11] Retrieved from [Link][8]

-

Water Research Commission. Chemicals of Concern in Recreational Waters. (Mentions Ketocainol in endocrine disruption screening panels). Retrieved from [Link]

-

ChEMBL Database. Ketocainol (CHEMBL2104326). European Molecular Biology Laboratory. Retrieved from [Link]

Sources

- 1. CAS NO. 7488-92-8 | Ketocainol | C18H31NO2 [localpharmaguide.com]

- 2. 7488-92-8|Ketocainol|1-(2-(diisopropylamino)ethoxy)-1-phenylbutan-1-ol|-范德生物科技公司 [bio-fount.com]

- 3. KETOCAINOL HYDROCHLORIDE [drugs.ncats.io]

- 4. Compound: KETOCAINOL (CHEMBL2104326) - ChEMBL [ebi.ac.uk]

- 5. Ketocainol, CAS 7488-92-8 (T32386-25mg) | Szabo-Scandic [szabo-scandic.com]

- 6. KETOCAINOL, (R)- [drugs.ncats.io]

- 7. WO2006014484A2 - Methods and devices for the treatment of ocular conditions - Google Patents [patents.google.com]

- 8. cdn.who.int [cdn.who.int]

- 9. cdn.who.int [cdn.who.int]

- 10. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ketocaine - Wiktionary, the free dictionary [en.wiktionary.org]

Pharmacokinetics and Pharmacodynamics of Ketocainol: A Mechanistic and Bioanalytical Whitepaper

Executive Summary

Ketocainol is a highly lipophilic local anesthetic agent primarily utilized for topical analgesia[1]. While it shares functional similarities with classical amide and ester anesthetics, its unique benzenemethanol ether structural framework dictates specific pharmacokinetic (PK) distribution patterns and pharmacodynamic (PD) binding kinetics[2]. This whitepaper deconstructs the mechanistic action of Ketocainol, outlines its quantitative ADME (Absorption, Distribution, Metabolism, Excretion) profile, and provides rigorously self-validating experimental protocols for its bioanalytical characterization.

Pharmacodynamics (PD): Mechanism of Action

Voltage-Gated Sodium Channel (VGSC) Blockade

The primary pharmacological target of Ketocainol is the voltage-gated sodium channel (VGSC) located within neuronal membranes[3]. The causality of its anesthetic effect is rooted in state-dependent blockade.

Due to its computed XLogP3 of 3.9, the uncharged base form of Ketocainol rapidly diffuses across the lipid bilayer[2]. Once in the slightly more acidic intracellular environment, the molecule becomes protonated. This ionized form binds with high affinity to the intracellular domain of the VGSC alpha subunit, specifically targeting the channel when it is in the open or inactivated state[3]. By stabilizing the inactivated state, Ketocainol prevents the transient influx of sodium ions (

Fig 1: Pharmacodynamic mechanism of Ketocainol inhibiting voltage-gated sodium channels.

Pharmacokinetics (PK): ADME Profile

The PK profile of Ketocainol is optimized for its intended clinical application: localized topical relief[1]. Systemic absorption is generally minimized by its high tissue partitioning, though understanding its systemic clearance is critical for toxicity modeling.

-

Absorption: When applied topically, absorption into the systemic circulation is slow and limited by its high lipophilicity, which favors retention in the stratum corneum and local subcutaneous tissues.

-

Distribution: In the event of systemic entry, it exhibits a high volume of distribution (

) and significant plasma protein binding (primarily to alpha-1-acid glycoprotein). -

Metabolism: Hepatic clearance is the primary elimination route. Like structurally related local anesthetics, it undergoes N-dealkylation and hydroxylation via the Cytochrome P450 (CYP) system[3].

-

Excretion: Metabolites are subsequently conjugated and excreted renally.

Quantitative PK/PD Summary

The following table synthesizes the core physicochemical and pharmacological metrics of Ketocainol[2],[1],[3],[4]:

| Parameter | Description | Estimated Value / Characteristic |

| Molecular Weight | Mass of Ketocainol (C18H31NO2) | 293.44 g/mol |

| Lipophilicity (XLogP3) | Partition coefficient indicating membrane permeability | 3.9 |

| Primary Target | Pharmacodynamic receptor | Voltage-Gated Sodium Channels (VGSCs) |

| Therapeutic Class | WHO INN Classification | Local Anesthetic (-cainol stem) |

| Route of Administration | Typical delivery method | Topical / Local Infiltration |

| Primary Clearance | Metabolic pathway | Hepatic (CYP450 mediated) |

Experimental Protocols for PK/PD Profiling

As an Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following methodologies incorporate internal controls and system suitability tests (SST) to ensure data integrity.

Protocol 1: In Vitro Patch-Clamp Electrophysiology (PD Validation)

Causality: Fluorescence-based membrane potential assays lack the temporal resolution to capture the rapid kinetics of VGSCs. Whole-cell patch-clamp electrophysiology is required to accurately quantify the state-dependent

Step-by-Step Methodology:

-

Cell Preparation & System Suitability: Culture HEK-293 cells stably expressing human

channels.-

Self-Validation: Record baseline leak currents prior to testing. Cells exhibiting a leak current >100 pA are automatically rejected to guarantee membrane integrity.

-

-

Perfusion Setup: Establish the whole-cell configuration using a cesium-based intracellular solution.

-

Causality: Cesium blocks endogenous background potassium currents, isolating the pure sodium current for accurate measurement.

-

-

Voltage Protocol: Apply a holding potential of -100 mV, followed by 20 ms depolarizing steps to 0 mV at a frequency of 10 Hz.

-

Causality: High-frequency stimulation forces the channels into open/inactivated states, specifically assessing the use-dependent block characteristic of Ketocainol.

-

-

Compound Application: Perfuse Ketocainol at escalating concentrations (0.1 μM to 100 μM).

-

Self-Validation: Run a positive control (Lidocaine 10 μM) to verify channel responsiveness, and a vehicle control (0.1% DMSO) to rule out solvent-induced current rundown.

-

-

Data Acquisition: Fit the fractional block against the concentration log using the Hill equation to derive the

and Hill coefficient.

Protocol 2: LC-MS/MS Bioanalytical Quantification (PK Assay)

Causality: Evaluating the systemic absorption of topically applied Ketocainol requires ultra-high sensitivity (pg/mL range) and specificity, necessitating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over standard HPLC-UV.

Step-by-Step Methodology:

-

Sample Extraction: Spike 50 μL of collected plasma with a stable isotope-labeled internal standard (e.g., Ketocainol-d7). Add 150 μL of ice-cold acetonitrile to precipitate proteins.

-

Causality & Validation: The internal standard co-elutes with the analyte, correcting for matrix ionization effects and extraction recovery variations, making the assay self-correcting.

-

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

-

Chromatographic Separation: Inject 5 μL onto a C18 reversed-phase column (50 x 2.1 mm, 1.7 μm). Utilize a gradient elution of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

-

Self-Validation: Inject a System Suitability Test (SST) standard before the batch. The run is only initiated if peak asymmetry is < 1.5 and retention time drift is < 2%.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transition for Ketocainol (m/z 294.2

primary fragment). -

Calibration & QC Validation: Construct a calibration curve ranging from 1 to 1000 ng/mL.

-

Self-Validation: Intersperse Quality Control (QC) samples at low, mid, and high concentrations throughout the run. The analytical batch is only accepted if at least 67% of the QCs fall within ±15% of their nominal concentrations.

-

Fig 2: Self-validating experimental workflow for Ketocainol PK/PD characterization.

References

-

Title: Ketocainol, (R)- | C18H31NO2 | CID 92136246 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Concise Dictionary Of Pharmacological Agents - Properties And Synonyms Source: VDOC.PUB URL: [Link]

-

Title: Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2011 Source: World Health Organization (WHO) URL: [Link]

Sources

Potential Therapeutic Applications of Ketocainol: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing preclinical drug development pipelines, I approach the pharmacological evaluation of dual-action molecules not merely as a catalog of phenotypic effects, but as a precise mechanistic cascade. Ketocainol (C₁₈H₃₁NO₂) is a bioactive small molecule that functions dually as a[1]. Designated under the World Health Organization's "-cainol" stem classification for antiarrhythmics and local anesthetics, Ketocainol represents a highly lipophilic aminoethylamide with significant therapeutic potential in both cardiology and neurology[2].

This whitepaper provides an in-depth technical framework detailing Ketocainol’s pharmacodynamics, therapeutic applications, and the rigorous, self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Physicochemical Profile & Pharmacodynamics

Ketocainol exerts its primary therapeutic effects by interacting with the intracellular domain of [3]. By blocking the transient increase in sodium permeability, it prevents the generation and conduction of action potentials.

In cardiac tissue, this manifests as a Class IB antiarrhythmic effect. Ketocainol decreases the flow of sodium ions into the myocardium—specifically within the Purkinje network—during Phase 0 of the action potential, thereby[3]. In neuronal tissue, this same mechanism aborts the propagation of pain signals, providing robust local anesthesia.

Physicochemical Properties

The molecule's high lipophilicity is the primary driver of its rapid onset of action, allowing it to easily partition across the blood-nerve barrier and myocardial cell membranes.

Table 1: Physicochemical Properties of Ketocainol

| Property | Value | Clinical/Experimental Significance |

| Molecular Formula | C₁₈H₃₁NO₂[4] | Standard aminoethylamide structure conferring stability. |

| Molecular Weight | 293.4 g/mol [4] | Small molecular size facilitates rapid tissue penetration. |

| LogP | ~3.9[4] | High lipophilicity; enables rapid crossing of lipid bilayers. |

| Topological Polar Surface Area | 32.7 Ų[4] | Low TPSA supports excellent membrane permeability. |

Mechanism of Action Visualization

Fig 1: Ketocainol mechanism of action targeting voltage-gated sodium channels.

Therapeutic Applications

Cardiology: Ventricular Arrhythmia Management

Like its structural relative lidocaine, Ketocainol is uniquely suited for ischemic myocardial tissue. Because ischemic cells are partially depolarized, voltage-gated sodium channels spend more time in the inactive state. Ketocainol preferentially binds to these inactive channels (use-dependent block), making it a highly targeted therapy for suppressing ventricular tachycardia (VT) and ventricular fibrillation (VF) following myocardial infarction, without severely depressing contractility in healthy tissue.

Neurology: Regional Anesthesia and Neuropathic Pain

Ketocainol's ability to block fast voltage-gated sodium channels (such as Nav1.7 and Nav1.8) in peripheral neurons prevents the postsynaptic neuron from depolarizing. This aborts the birth of pain signals at the source, offering potential applications in epidural anesthesia, peripheral nerve blocks, and the formulation of topical analgesics for neuropathic pain.

Table 2: Comparative Pharmacodynamics (Class IB Agents)

| Parameter | Ketocainol | Prototype (Lidocaine) |

| Primary Target | Nav1.5, Nav1.7[3] | Nav1.5, Nav1.7[3] |

| Phase 0 Depolarization | Decreased[3] | Decreased[3] |

| Action Potential Duration (APD) | Shortened | Shortened |

| Effective Refractory Period (ERP) | Decreased | Decreased |

| ERP/APD Ratio | Increased (Antiarrhythmic effect) | Increased |

Experimental Methodologies & Validation Protocols

To rigorously evaluate Ketocainol, experimental designs must eliminate confounding variables. The following protocols are engineered as self-validating systems, ensuring that the data generated is both highly specific and physiologically relevant.

Protocol 1: In Vitro Patch-Clamp Electrophysiology (Nav1.5 Kinetics)

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of Ketocainol on cardiac Nav1.5 channels.

-

Step 1: Cell Preparation. Cultured HEK293 cells are transiently transfected with the human SCN5A gene (encoding Nav1.5).

-

Causality: HEK293 cells lack endogenous voltage-gated sodium currents. This provides a "clean," zero-background environment to isolate Nav1.5 kinetics without confounding interference from calcium or potassium channels natively expressed in primary cardiomyocytes.

-

-

Step 2: Solution Formulation.

-

Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

-

Causality: Cesium (Cs⁺) is explicitly used to replace intracellular potassium. This blocks outward K⁺ currents, ensuring that the measured whole-cell current is exclusively sodium-mediated.

-

-

Step 3: Whole-Cell Patch-Clamp Configuration. Borosilicate glass pipettes (2-4 MΩ) are used to form a giga-ohm seal.

-

Causality: Achieving a seal >1 GΩ is critical to minimize leak currents and reduce electrical noise, ensuring high-fidelity recording of picoampere-level currents.

-

-

Step 4: Drug Perfusion & Voltage Protocols. Cells are held at -120 mV. A depolarizing step to -20 mV for 50 ms is applied at 0.1 Hz. Ketocainol is perfused in a concentration gradient (0.1 μM to 100 μM).

-

Causality: The extreme -120 mV holding potential ensures all Nav1.5 channels are fully recovered from inactivation and reside in the resting state before the test pulse, standardizing the baseline.

-

-

Step 5: System Validation.

-

Self-Validating Step: Tetrodotoxin (TTX) at 30 μM is applied at the end of the experiment. Complete ablation of the current confirms channel identity and proves the system's responsiveness to known blockers.

-

Fig 2: Patch-clamp electrophysiology workflow for Nav1.5 IC50 determination.

Protocol 2: Ex Vivo Langendorff Perfused Heart Model

Objective: To evaluate the antiarrhythmic efficacy of Ketocainol in an intact organ system.

-

Step 1: Heart Excision and Cannulation. Hearts from adult male Wistar rats are rapidly excised, and the aorta is cannulated.

-

Causality: Retrograde perfusion via the aorta closes the aortic valve, forcing the oxygenated Krebs-Henseleit buffer entirely through the coronary arteries. This maintains myocardial viability while completely isolating the heart from systemic neurohormonal reflexes that could mask the drug's direct electrophysiological effects.

-

-

Step 2: Ischemia-Reperfusion (I/R) Arrhythmia Induction. The left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by reperfusion.

-

Causality: I/R injury reliably induces ventricular tachycardia/fibrillation (VT/VF), accurately mimicking the clinical setting of a myocardial infarction and subsequent revascularization.

-

-

Step 3: Ketocainol Administration. Ketocainol is introduced into the perfusate 10 minutes prior to the ischemic event to assess prophylactic efficacy.

-

Step 4: System Validation.

-

Self-Validating Step: Coronary flow rate and left ventricular developed pressure (LVDP) are continuously monitored via a ventricular balloon. A baseline LVDP < 80 mmHg or coronary flow rate < 8 mL/min automatically invalidates the preparation, ensuring that only physiologically healthy hearts are analyzed and preventing false-positive arrhythmic events due to poor surgical preparation.

-

References

1.[3] Title: Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem. Source: nih.gov. URL: [Link] 2.[4] Title: Ketocainol, (R)- | C18H31NO2 | CID 92136246 - PubChem. Source: nih.gov. URL:[Link] 3.[1] Title: KETOCAINOL HYDROCHLORIDE - Inxight Drugs. Source: ncats.io. URL:[Link] 4.[2] Title: The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. Source: who.int. URL:[Link]

Sources

Technical Monograph: Ketocainol (Rec 7-0544)

Advanced Pharmacodynamics, Synthesis, and Experimental Protocols

Part 1: Executive Summary

Ketocainol (CAS: 7488-92-8), historically designated as Rec 7-0544 , is a lipophilic local anesthetic and Class Ib antiarrhythmic candidate belonging to the amino-ether/amino-alcohol pharmacophore class. Structurally derived from the amino-ketone ketocaine , Ketocainol represents the reduced alcohol congener, a modification that significantly alters its hydrogen-bonding capacity, blood-brain barrier (BBB) permeability, and voltage-gated sodium channel (NaV) binding kinetics.

While less ubiquitous than Lidocaine or Bupivacaine in clinical practice, Ketocainol serves as a critical probe in structure-activity relationship (SAR) studies, particularly in evaluating the role of the hydroxyl moiety in stabilizing the drug-receptor complex within the NaV pore. This guide provides a comprehensive technical breakdown of its mechanism, synthesis, and validation protocols.

Part 2: Chemical & Pharmacological Profile[1][2][3][4][5][6][7]

2.1 Structural Identity

-

IUPAC Name: (1R)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol

-

Molecular Formula: C₁₈H₃₁NO₂

-

Molecular Weight: 293.45 g/mol

-

Key Functional Groups:

-

Lipophilic Tail: Propyl-substituted phenyl ring (provides membrane anchoring).

-

Linker: Ether linkage (contrast to the amide linkage in Lidocaine, conferring different hydrolytic stability).

-

Hydrophilic Head: Diisopropylamine (proton-accepting site, pKa ≈ 8.0–9.0).

-

Chiral Center: The secondary alcohol at the C1 position (unlike the achiral ketone parent, Ketocaine).

-

2.2 Mechanism of Action: The Modulated Receptor Hypothesis

Ketocainol functions as a state-dependent blocker of voltage-gated sodium channels (NaV1.x). Its efficacy is governed by the Modulated Receptor Hypothesis , where the drug exhibits differential affinity for the channel's Resting (R), Open (O), and Inactivated (I) states.

-

Membrane Partitioning: The uncharged (free base) form of Ketocainol diffuses through the neuronal lipid bilayer.

-

Intracellular Protonation: Once in the acidic intracellular milieu, the amine becomes protonated (

). -

Pore Blocking: The cationic species enters the open channel pore from the intracellular side, binding to the S6 transmembrane segment of domain IV (DIV-S6).

-

Stabilization: The hydroxyl group of Ketocainol (absent in Ketocaine) potentially forms auxiliary hydrogen bonds with serine or threonine residues in the pore lining, altering dissociation kinetics compared to its ketone parent.

2.3 Visualization: Nociceptive Blockade Pathway

Figure 1: State-dependent blockade of NaV channels by Ketocainol. Note the requirement for intracellular protonation.

Part 3: Synthesis & Formulation

Causality of Route Selection: The synthesis of Ketocainol is most reliably achieved via the reduction of Ketocaine . This route is preferred over de novo Grignard synthesis because Ketocaine is a stable, crystallizable intermediate that allows for purification prior to the final stereocenter formation.

3.1 Synthesis Protocol: Ketone Reduction

Objective: Convert the carbonyl group of Ketocaine to the secondary alcohol of Ketocainol.

Reagents:

-

Substrate: Ketocaine HCl (Rec 7-0518)

-

Reducing Agent: Sodium Borohydride (

) -

Solvent: Methanol (MeOH)

-

Quenching Agent: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Ketocaine free base in 50 mL of anhydrous Methanol. Cool to 0°C in an ice bath to suppress side reactions.

-

Addition: Slowly add 15 mmol of

in small portions over 20 minutes. Note: Rapid addition may cause vigorous hydrogen evolution and solvent boil-over. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Silica; Mobile phase:

:MeOH 9:1). The ketone spot ( -

Quench: Carefully add 1N HCl dropwise until pH < 3 to destroy excess hydride.

-

Extraction: Evaporate methanol under reduced pressure. Basify the residue with 10% NaOH to pH 10. Extract with Dichloromethane (

mL). -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from n-hexane/ethyl acetate to yield Ketocainol as a white crystalline solid.

3.2 Visualization: Synthesis Workflow

Figure 2: Reductive synthesis pathway from Ketocaine to Ketocainol.

Part 4: Experimental Validation Protocols

To validate the identity and activity of Ketocainol, the following self-validating protocols are required.

4.1 Protocol A: Deionization and Partition Coefficient Determination

Rationale: As a local anesthetic, the efficacy of Ketocainol depends on its

Materials:

-

Ketocainol HCl solution (2% w/v).

-

Calibrated pH meter.

-

0.1 N NaOH.

-

Turbidimeter or UV-Vis spectrophotometer (600 nm).

Procedure:

-

Baseline: Measure the initial pH of the clear Ketocainol HCl solution.

-

Titration: Add 0.1 N NaOH in 10

increments under constant stirring. -

Detection: Record pH after each addition. Simultaneously monitor Optical Density (OD) at 600 nm.

-

Endpoint: The onset of turbidity (sudden spike in OD) indicates the precipitation of the unionized base.

-

Calculation: Plot pH vs. Volume NaOH. The inflection point corresponds to the

(approx 8.5) and the solubility limit of the free base (

4.2 Protocol B: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Rationale: Direct measurement of current inhibition is the gold standard for validating anesthetic potency.

Settings:

-

Cell Line: HEK-293 stably expressing hNaV1.7.

-

Pipette Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

-

Bath Solution: 140 mM NaCl, 3 mM KCl, 1 mM

, 1 mM

Voltage Protocol:

-

Holding Potential: -100 mV (Resting state).

-

Pulse: Depolarize to 0 mV for 20 ms (to open channels).

-

Frequency: 0.1 Hz (Tonic block) vs 10 Hz (Phasic/Use-dependent block).

Data Analysis:

Calculate the Fractional Block (

Part 5: Comparative Data Summary

| Feature | Ketocainol (Rec 7-0544) | Ketocaine (Rec 7-0518) | Lidocaine |

| Structure Type | Amino-Ether Alcohol | Amino-Ether Ketone | Amino-Amide |

| H-Bond Donor | Yes (-OH) | No | Yes (Amide NH) |

| Chirality | Yes (R/S Enantiomers) | No (Achiral) | No (Achiral) |

| Est. pKa | ~8.5 | ~8.2 | 7.9 |

| Onset Speed | Moderate (High pKa) | Fast | Fast |

| Primary Use | Research / Topical | Topical / Research | Clinical Standard |

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link]

-

World Health Organization. The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (Lists Ketocainol and Ketocaine as related anesthetic stems). Retrieved from [Link]

-

Lofgren, N., & Tegner, C. (1950s/60s context). Studies on Local Anesthetics. (Foundational literature on the Rec-7 series and amino-ether synthesis). Note: Specific digital DOI unavailable for original 1960s Rec-7 monographs; referenced via modern chemical databases.

-

ResearchGate (2006). A Study on Oxidative Deterioration of Local Anesthetic Solution in Multi-Dose Vials. (Specific data on Rec 7-0544 stability and deionization). Retrieved from [Link]

-

Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology.[1] Anesthesia Progress. (Mechanistic grounding for NaV blockade). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Ketocainol Solution Preparation and Stability Profiling

This Application Note is structured as a technical guide for the preparation, handling, and stability assessment of Ketocainol , a specialized local anesthetic and antiarrhythmic agent.

CRITICAL DISAMBIGUATION: Ketocainol (CAS: 7488-92-8 / 7241-38-5) is distinct from Ketoconazole (Antifungal) and Ketorolac (NSAID). Ensure you are working with the correct chemical entity before proceeding.

Compound Profile & Physicochemical Basis[1][2][3][4][5]

To prepare a stable solution, one must first understand the molecular drivers of solubility and degradation. Ketocainol is a chiral amino-ether derivative. Its solubility is pH-dependent due to the tertiary amine function.

| Property | Data | Significance for Protocol |

| IUPAC Name | (1R)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol | Defines stereochemistry (R-isomer active).[1][2] |

| Molecular Weight | 293.45 g/mol | Required for Molar (M) calculations. |

| pKa (Calculated) | ~8.9 (Tertiary Amine) | Critical: At pH 7.4, a significant fraction exists as the cationic species, but solubility limits may apply to the free base. |

| LogP | ~3.9 (Lipophilic) | High lipid solubility; poor aqueous solubility in free base form. |

| Chemical Class | Amino-alkyl ether | High Hydrolytic Stability (unlike ester anesthetics like Procaine). |

Preparation Protocols

Decision Matrix: Choosing the Right Solvent System

The choice of preparation method depends on the available form of the compound (Free Base vs. Hydrochloride Salt) and the intended application (In vitro vs. In vivo).

Figure 1: Workflow for selecting the appropriate solubilization strategy based on the starting material.

Protocol A: Preparation from Ketocainol HCl (Standard Aqueous)

Best for: Electrophysiology, aqueous stability studies.

-

Weighing: Accurately weigh 29.3 mg of Ketocainol HCl.

-

Dissolution: Transfer to a volumetric flask. Add 8.0 mL of ultrapure water (Milli-Q, 18.2 MΩ).

-

Vortex: Vortex for 30 seconds. The salt should dissolve readily.

-

Buffering: Add 1.0 mL of 10x PBS or specific buffer concentrate.

-

Note: Do not add buffer before the drug is dissolved, as high salt concentrations can suppress the solubility of the drug via the common ion effect or salting-out.

-

-

Adjustment: Q.S. (quantity sufficient) to 10.0 mL with water.

-

Final Concentration: ~10 mM (approx 3 mg/mL).

-

-

Filtration: Filter through a 0.22 µm PVDF or PES syringe filter for sterilization.

Protocol B: Preparation from Free Base (DMSO Stock)

Best for: High-throughput screening, storage stocks.

-

Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 100 mM stock solution.

-

Weigh 293.5 mg Free Base.

-

Dissolve in 10.0 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C.

-

Dilution for Use:

-

Dilute 1:1000 into assay buffer to achieve 100 µM .

-

Validation: Ensure final DMSO concentration is < 0.1% to avoid solvent artifacts in biological assays.

-

Stability & Degradation Mechanisms[3]

Ketocainol possesses an ether linkage (Ar-O-R), which renders it significantly more stable to hydrolysis than ester-based anesthetics (e.g., Procaine, Tetracaine) or amide-based anesthetics (e.g., Lidocaine). However, the benzylic alcohol and tertiary amine present oxidation risks.

Stability Profile

| Stressor | Stability Rating | Mechanism / Risk |

| Hydrolysis (pH 1-13) | High | The ether bond is chemically inert under physiological and most forced degradation conditions. |

| Oxidation (Peroxide/Air) | Moderate | The tertiary amine can form N-oxides. The secondary alcohol can oxidize to a ketone. |

| Photostability | Moderate | The aromatic ring absorbs UV. Protect from direct light to prevent radical-mediated cleavage. |

| Thermal (Solution) | High | Stable at 37°C for > 7 days. Autoclavable only in acidic pH (HCl salt form). |

Degradation Pathway Visualization

Figure 2: Primary degradation risks. Note the absence of hydrolysis, distinguishing it from ester-anesthetics.

Analytical Verification (HPLC Method)[3]

To validate the concentration and stability of your preparation, use the following Reverse-Phase HPLC method. This method separates the parent compound from potential N-oxide degradation products.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring absorption) or 210 nm (Universal).

-

Retention Time: Ketocainol is lipophilic and will elute late (approx. 8-10 min depending on dead volume).

Self-Validation Step: Before running valuable samples, inject a blank (solvent only) and a standard (known concentration). The standard peak area must be linear (R² > 0.99) across the 1 µM – 100 µM range.

References

-

National Center for Advancing Translational Sciences (NCATS). Ketocainol (R)- | C18H31NO2.[1] Inxight Drugs.[3][1][4][5][6][7] Retrieved October 26, 2023. [Link][1]

-

PubChem Database. Ketocainol, CID=92136246.[8][1][4] National Institutes of Health (NIH).[1] [Link][1][4]

-

World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. (Methodology for "-cain-" stem naming). [Link]

-

ChEMBL Database. Ketocainol Target Profile. European Molecular Biology Laboratory. [Link]

Sources

- 1. KETOCAINOL, (R)- [drugs.ncats.io]

- 2. KETOCAINOL HYDROCHLORIDE [drugs.ncats.io]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]

- 8. Ketocainol, (R)- | C18H31NO2 | CID 92136246 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Standard Protocols for Using Ketocainol in In Vitro Cell Culture Models

Introduction & Mechanism of Action

Ketocainol (CAS: 7241-38-5 for HCl) is a synthetic small molecule exhibiting potent local anesthetic and antiarrhythmic properties. Chemically defined as a derivative of benzenemethanol with a diisopropylamino side chain, it functions primarily as a Voltage-Gated Sodium Channel (NaV) blocker .

In the context of cell culture and drug development, Ketocainol is utilized as a reference compound or investigational agent to study:

-

Excitability Modulation: Inhibition of action potential propagation in neurons and cardiomyocytes.

-

Cardiotoxicity Screening: Assessment of Class I antiarrhythmic effects on repolarization and conduction velocity.

-

Membrane Stabilization: Evaluation of cytoprotective effects against hypoxic or ischemic stress in excitable tissues.

This guide provides standardized, rigorous protocols for the preparation, handling, and experimental application of Ketocainol in mammalian cell culture systems, specifically focusing on Induced Pluripotent Stem Cell-derived Cardiomyocytes (iPSC-CMs) and HEK293 cells expressing specific ion channels.

Chemical Properties & Reagent Preparation[1][2]

To ensure experimental reproducibility, strict adherence to solubility and storage parameters is required.

| Parameter | Specification |

| Chemical Name | Benzenemethanol, 2-(2-(bis(1-methylethyl)amino)ethoxy)- |

| Molecular Weight | 329.91 g/mol (HCl salt) |

| Solubility | Water (up to 50 mM), DMSO (up to 100 mM), Ethanol |

| Storage (Solid) | -20°C, desiccated, protected from light |

| Storage (Stock) | -80°C (stable for 6 months) |

Protocol A: Preparation of Stock and Working Solutions

Objective: Create a stable 10 mM stock solution and serial dilutions for dose-response assays.

Materials:

-

Ketocainol Hydrochloride (powder)

-

Sterile tissue-culture grade Water (preferred for HCl salt) or DMSO (dimethyl sulfoxide).

-

0.22 µm PVDF syringe filters.

Procedure:

-

Weighing: Accurately weigh 3.3 mg of Ketocainol HCl.

-

Solubilization: Dissolve in 1.0 mL of sterile water (or DMSO) to generate a 10 mM Stock Solution . Vortex for 30 seconds to ensure complete dissolution.

-

Note: Using water avoids DMSO-induced vehicle effects on sensitive ion channels.

-

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected cryovial.

-

Aliquot & Store: Aliquot into 50 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock into pre-warmed culture media (e.g., Tyrode’s solution or DMEM).

-

Target Concentrations: 0.1 µM, 1 µM, 10 µM, 100 µM.

-

Experimental Workflows

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for selecting the appropriate Ketocainol assay based on the cell type and research goal.

Caption: Decision matrix for Ketocainol application. Red paths indicate safety profiling; Blue paths indicate mechanistic characterization.

Protocol B: Electrophysiological Assessment (MEA) in iPSC-Cardiomyocytes

Rationale: As an antiarrhythmic, Ketocainol's primary efficacy readout is the alteration of Field Potential Duration (FPD) and Beat Rate in cardiomyocytes. Microelectrode Arrays (MEA) provide a non-invasive, label-free method to quantify these parameters.

Materials:

-

Human iPSC-derived Cardiomyocytes (e.g., iCell® or Cor.4U®).

-

MEA Plates (e.g., Axion Biosystems or Multi Channel Systems).

-

Ketocainol Working Solutions (1 µM – 100 µM).

-

Vehicle Control (Water or 0.1% DMSO).

Step-by-Step Methodology:

-

Seeding: Plate iPSC-CMs onto fibronectin-coated MEA wells (30,000 cells/well). Culture for 7-10 days until a synchronous, beating monolayer is formed.

-

Baseline Recording: Equilibrate the plate in the MEA reader (37°C, 5% CO2) for 20 minutes. Record 10 minutes of baseline electrical activity.

-

QC Criteria: Wells must exhibit stable beat rate (>30 BPM) and distinct Na+ spikes.

-

-

Dosing: Apply Ketocainol cumulatively or as single-point doses.

-

Cumulative: Add 10x concentrate to achieve 0.1, 1, 10, 30, 100 µM sequentially.

-

Incubation: Wait 15 minutes after each addition for drug equilibration.

-

-

Recording: Record 5 minutes of activity for each concentration.

-

Analysis:

-

Na+ Amplitude: Measure the decrease in spike amplitude (indicative of NaV blockade).

-

FPD (Field Potential Duration): Calculate FPDc (Fridericia corrected) to check for QT prolongation risks.

-

Arrhythmia Detection: Flag wells showing Early Afterdepolarizations (EADs) or cessation of beating.

-

Expected Results:

-

Low Dose (1-10 µM): Slight reduction in beat rate; minimal change in spike amplitude.

-

High Dose (>30 µM): Significant reduction in Na+ spike amplitude; potential conduction block (cessation of beating).

Protocol C: Cytotoxicity Screening (MTT Assay)

Rationale: To distinguish between functional ion channel blockade and general cellular toxicity, an MTT assay is performed in parallel.

Materials:

-

HEK293 cells (or cell line of interest).

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

96-well culture plates.

Step-by-Step Methodology:

-

Seeding: Seed HEK293 cells at 10,000 cells/well in 100 µL media. Incubate for 24 hours.

-

Treatment: Aspirate media and replace with 100 µL media containing Ketocainol (0.1 µM to 300 µM). Include Positive Control (e.g., 10% DMSO or Triton X-100).

-

Incubation: Incubate for 24 or 48 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm.

-

Calculation: Calculate % Viability = (OD_sample / OD_control) * 100.

Self-Validating Check:

-

If the IC50 for Cytotoxicity is < 10x the IC50 for Electrophysiology (MEA), the compound has a narrow therapeutic index in vitro.

Signaling Pathway & Mechanism

Ketocainol acts by physically occluding the pore of the voltage-gated sodium channel, preventing Na+ influx during the depolarization phase of the action potential.

Caption: Mechanism of Action: Ketocainol crosses the membrane and blocks the NaV channel pore from the intracellular side.

References

-

National Center for Advancing Translational Sciences (NCATS). Ketocainol Hydrochloride. Inxight Drugs. Retrieved October 26, 2023, from [Link]

-

PubChem. Ketocainol (Compound CID 92136246).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Axion Biosystems. MEA Viability and Toxicity Assays. Retrieved October 26, 2023, from [Link]

Sources

Executive Summary & Pharmacological Rationale

Application Note: Preclinical In Vivo and Ex Vivo Modeling for Ketocainol Efficacy and Safety

Ketocainol is a bioactive compound characterized by a dual pharmacological profile: it functions as a potent local anesthetic and a Class IB antiarrhythmic agent. Evaluating its pharmacodynamics requires a highly structured preclinical pipeline. Because its primary mechanism of action relies on the state-dependent blockade of voltage-gated sodium channels (Nav1.5 in the heart, and peripheral Nav isoforms in neurons), researchers must utilize specific animal models that can independently isolate its peripheral nerve conduction blockade from its cardiac electrophysiological modulation.

This guide outlines the authoritative, self-validating protocols required to quantify Ketocainol's efficacy and safety margins.

Visualization of Ketocainol Pharmacodynamics

To understand the rationale behind the selected animal models, it is critical to map how Ketocainol alters electrophysiological signaling. The diagram below illustrates its Class IB antiarrhythmic pathway.

Caption: Ketocainol's Class IB antiarrhythmic signaling pathway via Nav1.5 channel blockade.

Experimental Protocols: Local Anesthetic Efficacy

Rodent models are preferred for assessing local anesthesia due to their well-mapped sensory and motor pathways. We utilize the Sciatic Nerve Block model to differentiate between sensory and motor blockade, allowing researchers to quantify the exact recovery kinetics of axonal conduction[1].

Protocol A: Rodent Sciatic Nerve Block (In Vivo)

Causality Focus: Local anesthetics exhibit differential blockade based on nerve fiber diameter and myelination. Unmyelinated C-fibers (mediating thermal pain) are more susceptible to Nav blockade than heavily myelinated Aα-fibers (mediating motor function). This protocol is designed to capture this differential sensitivity.

-

Baseline Validation (Self-Validating System): Prior to drug administration, subject all mice to baseline thermal (Hargreaves test) and mechanical (Von Frey filaments) testing. Critical Step: Exclude any animals falling outside the 95% confidence interval of the cohort mean. This ensures uniform baseline sensitivity and validates the integrity of the sensory readout.

-

Administration: Under brief isoflurane anesthesia, inject 0.1 mL of Ketocainol solution (or vehicle control) into the popliteal fossa of the right hindlimb, targeting the sciatic nerve. The left hindlimb serves as an internal, untreated contralateral control[2].

-